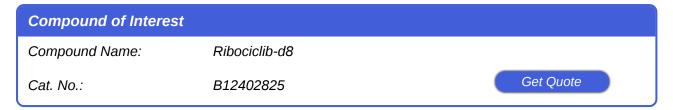


A Technical Guide to the Solubility of Ribociclibd8 in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Ribociclib-d8** in various organic solvents. The information herein is intended to support research, development, and formulation activities involving this compound. This document details the mechanism of action of Ribociclib, presents quantitative solubility data, and outlines the experimental protocols for solubility determination.

Introduction to Ribociclib-d8

Ribociclib-d8 is the deuterated form of Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2] Ribociclib is utilized in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[3] The incorporation of deuterium, a stable isotope of hydrogen, can potentially alter the pharmacokinetic and metabolic properties of the drug.[1][2] Understanding the solubility of **Ribociclib-d8** in organic solvents is crucial for its synthesis, purification, formulation, and in vitro experimental design.

While specific solubility data for the deuterated form (**Ribociclib-d8**) is not widely published, the following data for Ribociclib is presented as a close approximation, given that deuteration is not expected to significantly impact solubility in organic solvents.

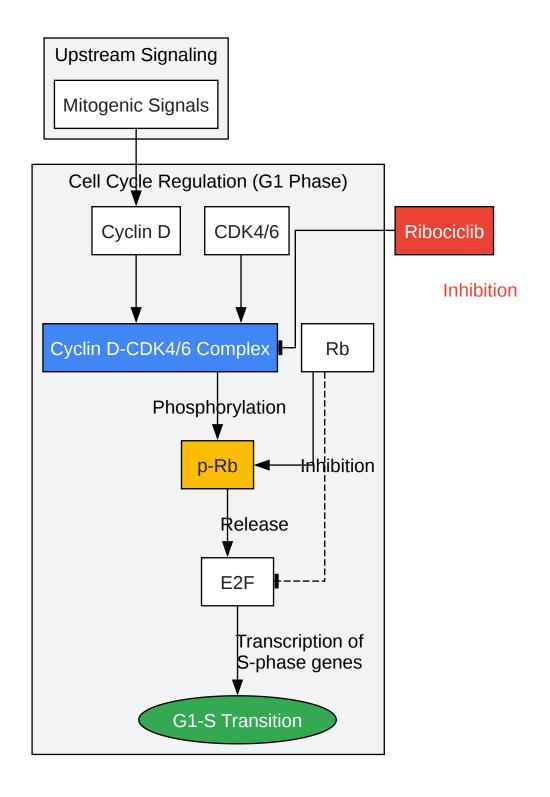


Mechanism of Action: The Cyclin D-CDK4/6-Rb Pathway

Ribociclib functions by selectively inhibiting CDK4 and CDK6.[3][4][5] These kinases are key regulators of the cell cycle at the G1 to S phase transition.[4][6] In many cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[5][7]

Mitogenic signals lead to the association of Cyclin D with CDK4/6, forming an active complex. [6][7] This complex then phosphorylates the Retinoblastoma protein (pRb).[3][6] Phosphorylation of pRb releases the E2F transcription factors, which in turn activate the transcription of genes required for the cell to transition from the G1 to the S phase of the cell cycle.[6][7] Ribociclib inhibits the kinase activity of CDK4/6, preventing the phosphorylation of pRb and thereby causing G1 cell cycle arrest.[3][4]





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Figure 1: Ribociclib's inhibition of the Cyclin D-CDK4/6-Rb signaling pathway.

Quantitative Solubility Data







The mole fraction solubility of Ribociclib in water and ten different organic solvents was determined at various temperatures from 293.2 K to 313.2 K. The data reveals that solubility generally increases with temperature, indicating an endothermic dissolution process.[8][9]



Solvent	293.2 K	298.2 K	303.2 K	308.2 K	313.2 K
Methanol (MeOH)	4.50 x 10 ⁻⁴	5.40 x 10 ⁻⁴	6.40 x 10 ⁻⁴	7.20 x 10 ⁻⁴	8.10 x 10 ⁻⁴
Ethanol (EtOH)	7.90 x 10 ⁻⁴	9.30 x 10 ⁻⁴	1.08 x 10 ⁻³	1.22 x 10 ⁻³	1.37 x 10 ⁻³
Isopropyl Alcohol (IPA)	9.70 x 10 ⁻⁴	1.12 x 10 ⁻³	1.28 x 10 ⁻³	1.43 x 10 ⁻³	1.58 x 10 ⁻³
n-Butanol (n- BuOH)	2.11 x 10 ⁻³	2.40 x 10 ⁻³	2.67 x 10 ⁻³	2.95 x 10 ⁻³	3.23 x 10 ⁻³
Propylene Glycol (PG)	3.42 x 10 ⁻³	3.93 x 10 ⁻³	4.43 x 10 ⁻³	4.91 x 10 ⁻³	5.39 x 10 ⁻³
Polyethylene Glycol-400 (PEG-400)	1.71 x 10 ⁻²	1.95 x 10 ⁻²	2.19 x 10 ⁻²	2.42 x 10 ⁻²	2.66 x 10 ⁻²
Acetone	2.05 x 10 ⁻³	2.32 x 10 ⁻³	2.59 x 10 ⁻³	2.85 x 10 ⁻³	3.11 x 10 ⁻³
Ethyl Acetate (EA)	9.10 x 10 ⁻⁴	1.04 x 10 ⁻³	1.16 x 10 ⁻³	1.28 x 10 ⁻³	1.41 x 10 ⁻³
Transcutol- HP (THP)	6.49 x 10 ⁻³	7.48 x 10 ⁻³	8.44 x 10 ⁻³	9.29 x 10 ⁻³	1.00 x 10 ⁻²
Dimethyl Sulfoxide (DMSO)	3.24 x 10 ⁻³	3.71 x 10 ⁻³	4.17 x 10 ⁻³	4.59 x 10 ⁻³	5.00 x 10 ⁻³
Water	1.07 x 10 ⁻⁵	1.34 x 10 ⁻⁵	1.63 x 10 ⁻⁵	1.98 x 10 ⁻⁵	2.38 x 10 ⁻⁵

Table 1: Mole

fraction

solubility of

Ribociclib in

various

solvents at

different

temperatures.



Data sourced from a 2022 study on Ribociclib solubility.[8]

Based on this data, Ribociclib exhibits the highest solubility in PEG-400 and the lowest in water.[8][9]

Experimental Protocols for Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard.[10][11] This method establishes the equilibrium between the dissolved and solid states of the solute.[12]

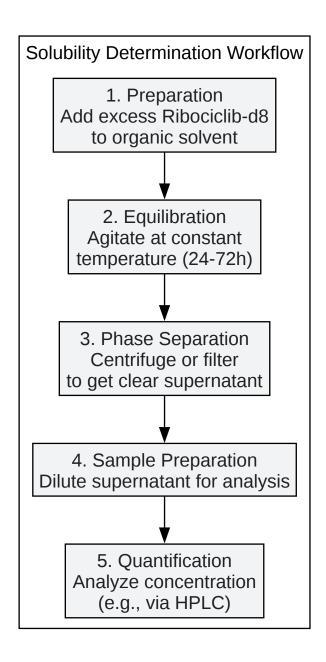
4.1. Shake-Flask Method

The general procedure for the shake-flask method is as follows:

- Preparation: An excess amount of Ribociclib-d8 is added to a vial containing the organic solvent of interest. The amount should be sufficient to ensure a saturated solution with undissolved solid present at equilibrium.[10]
- Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 298.2 K or 310.2 K) for a sufficient period (typically 24-72 hours) to reach equilibrium.[11]
- Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated. This is a critical step and can be achieved by centrifugation or filtration through a fine-pore filter (e.g., 0.22 μm) to remove all undissolved particles.[11]
- Sample Preparation: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable mobile phase or solvent for analysis.
- Quantification: The concentration of Ribociclib-d8 in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)



with UV detection or UV/Vis-spectroscopy.[13] A calibration curve prepared with standard solutions of known concentrations is used for quantification.



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Figure 2: Experimental workflow for the shake-flask solubility determination method.

4.2. Important Considerations

 Purity: Both the solute (Ribociclib-d8) and the solvents must be of high purity to ensure accurate results.[13]



- Temperature Control: Temperature must be precisely controlled throughout the experiment as solubility is temperature-dependent.[8][9][13]
- pH: For ionizable compounds, the pH of the solution significantly impacts solubility. While less critical for organic solvents, any aqueous component would necessitate pH control and measurement.[12]
- Solid Phase: It is important to ensure that the solid in equilibrium with the solution is the thermodynamically stable crystalline form.

This guide provides a foundational understanding of the solubility of **Ribociclib-d8** in organic solvents, critical for its application in pharmaceutical research and development. The provided data and protocols serve as a valuable resource for scientists working with this compound.

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